Cinerubin A hydrochloride

Description

Overview of Anthracycline Antibiotics in Research

Anthracyclines are a class of chemotherapeutic agents originally extracted from Streptomyces bacteria. researchgate.netwikipedia.org They are widely recognized for their efficacy against a broad range of cancers, including leukemias, lymphomas, and solid tumors. researchgate.netwikipedia.org The core structure of anthracyclines features a tetracyclic ring system, which is crucial for their biological activity. ontosight.ainih.gov Their primary mechanism of action involves intercalating into DNA and inhibiting the enzyme topoisomerase II, which ultimately disrupts DNA metabolism and RNA production. wikipedia.orgontosight.ainih.gov This interference with fundamental cellular processes leads to cell death, a desirable outcome in cancer therapy. wikipedia.org However, the clinical use of many anthracyclines is often limited by significant side effects, most notably cardiotoxicity. wikipedia.orgmedscimonit.com This has spurred further research into developing new anthracycline derivatives with improved therapeutic profiles. wikipedia.org

Cinerubin A Hydrochloride: Research Significance and Classification as an Anthracycline

This compound is classified as an anthracycline antibiotic. smolecule.com It is a natural product found in microorganisms such as Streptomyces violaceochromogenes and Micromonospora cinerea. smolecule.com Its molecular formula is C42H54ClNO16. smolecule.com Like other members of its class, Cinerubin A possesses a complex polycyclic structure. smolecule.com Its significance in research stems from its potent biological activities, including antimicrobial and antitumor properties. smolecule.commedchemexpress.com It has demonstrated the ability to inhibit the growth of various tumor types in animal models, such as mouse adenocarcinoma. smolecule.commedchemexpress.com The study of Cinerubin A and its hydrochloride salt contributes to a deeper understanding of anthracycline structure-activity relationships and mechanisms of action. nih.gov

Contextualizing this compound within Natural Product Discovery Research

The discovery of this compound is a direct result of natural product screening efforts, a cornerstone of drug discovery. nih.govresearchgate.net Microorganisms, particularly Actinobacteria, are a rich source of structurally diverse and biologically active secondary metabolites. nih.govfrontiersin.org The exploration of these natural sources continues to yield novel compounds with therapeutic potential. researchgate.netfrontiersin.org The biosynthetic pathways of these complex molecules, such as the polyketide synthesis pathway for anthracyclines, are also a major area of investigation. frontiersin.orgijournals.cn Understanding these pathways can open doors to biosynthetic engineering, where microorganisms are genetically modified to produce novel or improved versions of these compounds. frontiersin.org Cinerubin A, produced through fermentation of specific Streptomyces strains, exemplifies the value of microbial systems in generating complex and valuable chemical entities. smolecule.comnih.govgoogle.com

Compound Information

| Compound Name | Molecular Formula | Key Characteristics | Source Organism(s) |

| This compound | C42H54ClNO16 | Anthracycline antibiotic, antitumor and antimicrobial properties. smolecule.com | Streptomyces violaceochromogenes, Micromonospora cinerea smolecule.com |

| Cinerubin B | C42H51NO16 | Glycosylated anthracycline antibiotic with anticancer properties. | Streptomyces species |

| Cinerubin R | Not specified in results | Complex anthracycline antibiotic with potent antineoplastic properties. ontosight.ai | Not specified in results |

| Cinerubin X | Not specified in results | Anthracycline antibiotic with anticancer and antimicrobial activity. smolecule.com | Not specified in results |

| Cinerubin Y | C40H46O16 | A new anthracycline produced by a transformed mutant of S. violaceochromogenes. oup.com | Streptomyces violaceochromogenes (mutant strain) oup.com |

| Daunorubicin | C27H29NO10 | One of the first clinically used anthracycline antibiotics. researchgate.netwikipedia.org | Streptomyces peucetius researchgate.netwikipedia.org |

| Doxorubicin (B1662922) | C27H29NO11 | A widely used anthracycline effective against a broad range of solid tumors. researchgate.netwikipedia.org | Mutated variant of S. peucetius wikipedia.org |

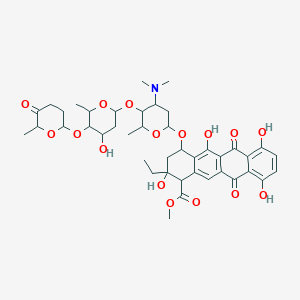

Structure

2D Structure

Properties

Molecular Formula |

C42H53NO16 |

|---|---|

Molecular Weight |

827.9 g/mol |

IUPAC Name |

methyl 4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C42H53NO16/c1-8-42(52)16-27(31-20(35(42)41(51)53-7)13-21-32(37(31)49)38(50)34-25(46)10-9-24(45)33(34)36(21)48)57-29-14-22(43(5)6)39(18(3)55-29)59-30-15-26(47)40(19(4)56-30)58-28-12-11-23(44)17(2)54-28/h9-10,13,17-19,22,26-30,35,39-40,45-47,49,52H,8,11-12,14-16H2,1-7H3 |

InChI Key |

STUJMJDONFVTGM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |

Origin of Product |

United States |

Biosynthesis and Biotechnological Production of Cinerubin a Hydrochloride

Microbial Origins and Producers for Cinerubin A Hydrochloride Biosynthesis

The production of Cinerubin A is predominantly associated with bacteria from the phylum Actinomycetota, particularly from the genus Streptomyces, which are renowned for their ability to produce a wide array of secondary metabolites.

Streptomyces violaceochromogenes as a Primary Source

Streptomyces violaceochromogenes is a key microorganism identified in the biosynthesis of Cinerubin A. smolecule.comsmolecule.com Fermentation processes utilizing this species have been established as a method for producing the compound. smolecule.com Research involving the generation of cinerubin-negative mutants from this species has further solidified its role in the biosynthetic pathway, allowing for deeper investigation into the specific genes and enzymes involved. scispace.com

Other Streptomyces Species in Cinerubin Biosynthesis

Beyond S. violaceochromogenes, several other Streptomyces species have been identified as producers of cinerubins. These include:

Streptomyces griseorubiginosus : This species, originally isolated from Russian soil, is a known producer of both Cinerubin A and Cinerubin B. wikipedia.org

Streptomyces cinereoruber : The strain var. fructo fermentans of this species is noted for its production of Cinerubin A.

Streptomyces tauricus : Strain JCM 4837 of this species has been shown to produce Cinerubins A and B. tandfonline.com

Streptomyces sp. CMAA 1527 : This strain was identified as a producer of Cinerubin B.

The following table summarizes the key Streptomyces species involved in cinerubin production.

| Species Name | Produced Compound(s) |

| Streptomyces violaceochromogenes | Cinerubin A |

| Streptomyces griseorubiginosus | Cinerubin A, Cinerubin B |

| Streptomyces cinereoruber | Cinerubin A |

| Streptomyces tauricus | Cinerubin A, Cinerubin B |

| Streptomyces sp. CMAA 1527 | Cinerubin B |

Micromonospora cinerea as a Natural Producer

In addition to the Streptomyces genus, Cinerubin A has also been identified as a natural product of Micromonospora cinerea. smolecule.com This finding broadens the known microbial sources of this significant anthracycline antibiotic.

Elucidation of the Anthracycline Biosynthetic Pathway

The biosynthesis of Cinerubin A, like other anthracyclines, is a multi-step process orchestrated by a collection of dedicated enzymes. These enzymes are encoded by genes typically clustered together on the microbial chromosome, forming a biosynthetic gene cluster (BGC).

Genetic Basis of Biosynthesis: Gene Clusters (e.g., BGC0000212)

The genetic blueprint for cinerubin biosynthesis is contained within a dedicated gene cluster. The cluster identified as BGC0000212 is associated with the production of cinerubins. This BGC contains all the necessary genes for the synthesis of the polyketide aglycone core and for the production and attachment of the required sugar moieties. Comparative genomic analyses show that the cinerubin gene cluster shares similarities with other anthracycline BGCs, such as the one for aclacinomycin from Streptomyces galileus, suggesting a common evolutionary origin. These clusters typically encode enzymes for creating two trisaccharide chains, which are often the distinguishing feature between different but related anthracyclines.

Enzymatic Steps in Aglycone and (Amino) Sugar Biosynthesis

The formation of this compound involves two primary convergent pathways: the synthesis of the tetracyclic aglycone core and the synthesis of the deoxy and amino sugar units that are subsequently attached.

Aglycone Biosynthesis : The aglycone scaffold is assembled by a Type II polyketide synthase (PKS) complex. This process begins with a starter unit, typically propionyl-CoA, followed by the iterative addition of nine malonyl-CoA extender units. A series of enzymes within the cluster, including ketoreductases, cyclases, and aromatases, then act sequentially to fold and modify the nascent polyketide chain, ultimately forming the characteristic four-ringed anthracycline structure.

(Amino) Sugar Biosynthesis : The biosynthesis of the sugar components is equally complex. These sugars are often rare deoxysugars or amino sugars, which are crucial for the molecule's biological activity. Their synthesis begins with common sugar phosphates or sugar nucleotides derived from primary metabolism. nih.gov A cascade of enzymatic reactions, including those catalyzed by dehydratases, epimerases, ketoreductases, and aminotransferases, modifies these precursors to generate the final sugar structures. nih.gov Aminotransferases, for instance, introduce an amino group from donors like L-glutamate or L-glutamine to a keto-sugar intermediate. nih.gov Once synthesized, these sugars are activated as nucleotide-diphosphate (NDP)-sugars and are then attached to the aglycone by specific glycosyltransferase enzymes encoded within the BGC.

Tailoring Steps in Anthracycline Production

The structural diversity and biological activity of anthracyclines, including Cinerubin A, are largely determined by post-PKS modifications. These tailoring reactions are catalyzed by a variety of enzymes that modify the initial polyketide scaffold. While the precise enzymatic cascade for Cinerubin A is a subject of ongoing research, the general tailoring steps in anthracycline biosynthesis are well-characterized and are believed to be analogous for Cinerubin A.

These modifications typically include:

Hydroxylation, Methylation, and Cyclization: A series of oxidation, methylation, and cyclization reactions further modify the aglycone. These enzymatic modifications are responsible for the characteristic tetracyclic ring structure and the specific functional groups that adorn the Cinerubin A molecule.

The precise sequence and interplay of these tailoring enzymes are what ultimately define the final structure of Cinerubin A, distinguishing it from other members of the anthracycline family.

Strategies for Enhanced Biotechnological Production

The native production of Cinerubin A in wild-type Streptomyces strains is often low, necessitating the development of strategies to enhance its yield for potential industrial-scale production. These efforts are primarily focused on optimizing the fermentation process and genetically engineering the producing strains.

Fermentation Process Optimization

The cultivation of Streptomyces for the production of secondary metabolites like Cinerubin A is a delicate process that is highly sensitive to environmental conditions. Optimizing these parameters in a bioreactor is a key strategy for maximizing yield.

The growth of Streptomyces and its production of Cinerubin A are profoundly influenced by the conditions within the bioreactor. Key parameters that require careful control include:

Temperature: Streptomyces species have an optimal temperature range for growth and secondary metabolite production. Maintaining this temperature is crucial for efficient Cinerubin A synthesis.

pH: The pH of the fermentation medium can affect enzyme activity and nutrient uptake. Continuous monitoring and control of pH are necessary to ensure optimal conditions for the biosynthetic pathways.

Nutrient Availability: The composition of the fermentation medium, including the sources of carbon, nitrogen, and essential minerals, directly impacts the yield of Cinerubin A. The availability of specific precursors for the polyketide and sugar moieties is a critical factor.

Table 1: Key Bioreactor Parameters for Streptomyces Fermentation

| Parameter | Typical Optimal Range for Streptomyces | Impact on Cinerubin A Production |

| Temperature | 25-30°C | Affects enzyme kinetics and overall metabolic rate. |

| pH | 6.5-7.5 | Influences nutrient solubility and enzyme stability. |

| Dissolved Oxygen | >20% saturation | Essential for aerobic respiration and oxidative tailoring steps. |

| Carbon Source | Glucose, Starch, Glycerol | Provides the building blocks for the polyketide backbone. |

| Nitrogen Source | Soy meal, Yeast extract, Peptone | Essential for cell growth and enzyme synthesis. |

This table presents generalized optimal ranges for Streptomyces species. Specific conditions for maximal Cinerubin A production may vary.

Transitioning from laboratory-scale fermentation to industrial production presents several challenges. Maintaining homogeneity in large bioreactors in terms of nutrient distribution, pH, and dissolved oxygen is critical. The rheology of the fermentation broth, which can become highly viscous due to the filamentous growth of Streptomyces, also poses a significant challenge for mixing and aeration. Overcoming these scaling-up issues is essential for the cost-effective industrial production of Cinerubin A.

Genetic Engineering for Yield Maximization

In addition to optimizing fermentation conditions, genetic manipulation of the producing Streptomyces strains offers a powerful approach to enhance Cinerubin A yield.

The biosynthesis of secondary metabolites in Streptomyces is tightly regulated by a complex network of genes. Genome mining, the process of analyzing the genetic information of an organism, can identify key regulatory genes that control the Cinerubin A biosynthetic cluster. One promising strategy is the overexpression of positive regulatory genes. For instance, if a hypothetical regulatory gene, termed cinR, were identified as a positive regulator of the Cinerubin A pathway, its overexpression could lead to a significant increase in the production of the compound. This approach involves introducing additional copies of the cinR gene into the Streptomyces genome, thereby boosting the activation of the entire biosynthetic pathway. While the specific regulatory genes for Cinerubin A are yet to be fully elucidated, this strategy holds considerable promise for future yield enhancement.

The continued exploration of the biosynthesis and biotechnological production of this compound is a testament to the enduring potential of natural products in medicine. Through a combination of meticulous fermentation optimization and cutting-edge genetic engineering, researchers are paving the way for the sustainable and high-yield production of this promising anthracycline.

Heterologous Expression Systems for Anthracycline Biosynthesis

The inherent complexities of secondary metabolite production in native organisms, such as tight regulatory control and slow growth, have spurred the development of heterologous expression systems. This approach involves transferring the biosynthetic gene cluster (BGC) responsible for producing a target compound into a more tractable host organism. For anthracyclines like Cinerubin A, Streptomyces species are the preferred heterologous hosts due to their well-understood genetics and their natural ability to produce a vast array of secondary metabolites, including polyketides.

The selection of an appropriate host strain is a critical factor for the successful heterologous production of anthracyclines. Ideal hosts are characterized by rapid growth, genetic accessibility, and a minimal background of native secondary metabolites, which simplifies the subsequent purification processes. To this end, several Streptomyces strains have been engineered to serve as "superhosts" by deleting native BGCs, thereby increasing the availability of precursors and cellular energy for the heterologous pathway.

The process of heterologous expression begins with the isolation and cloning of the entire Cinerubin A BGC from the native producer. This large DNA fragment is then introduced into the selected Streptomyces host, often using conjugative plasmids or integrative vectors. Once integrated into the host's genome or maintained as a stable extrachromosomal element, the expression of the BGC genes can be induced, leading to the production of Cinerubin A. This system not only has the potential to significantly increase the yield of the desired anthracycline but also provides a powerful platform for synthetic biology approaches to generate novel, structurally diverse analogs through targeted gene modifications.

| Host Strain | Key Characteristics | Advantage for Anthracycline Production |

|---|---|---|

| Streptomyces coelicolor | Model organism with a well-annotated genome and extensive genetic tools. | Facilitates genetic manipulation and optimization of expression. |

| Streptomyces lividans | Low production of endogenous pigments compared to S. coelicolor. | Reduces interference from background compounds during purification. |

| Streptomyces albus | Fast growth rate and a clean secondary metabolite profile. | Allows for high biomass accumulation and simplified downstream processing. |

| Engineered Streptomyces Strains | Deletion of major competing native biosynthetic gene clusters. | Enhances the metabolic flux towards the heterologous production of Cinerubin A. |

Isolation and Purification Methodologies

Following the fermentation process, a multi-step procedure is required to isolate and purify this compound from the complex culture medium. This typically involves initial extraction from the fermentation broth, followed by chromatographic purification and final crystallization to achieve a high degree of purity.

Solvent Extraction Techniques (e.g., Ethyl Acetate Extraction)

The initial recovery of Cinerubin A from the fermentation broth is commonly achieved through liquid-liquid extraction using an organic solvent. Ethyl acetate is a frequently used solvent for this purpose due to its ability to efficiently extract moderately polar compounds like anthracyclines from the aqueous fermentation medium.

The process generally starts with the separation of the microbial biomass from the culture supernatant via centrifugation or filtration. The pH of the supernatant is often adjusted to a neutral or slightly alkaline level to ensure that Cinerubin A is in its less polar, free base form, thereby enhancing its solubility in the organic solvent. An equal volume of ethyl acetate is then added to the supernatant, and the mixture is thoroughly agitated. This allows for the partitioning of Cinerubin A from the aqueous phase into the ethyl acetate layer. The two immiscible phases are then separated, and the ethyl acetate fraction containing the target compound is collected. To maximize the yield, this extraction process is typically repeated several times. The resulting ethyl acetate extracts are pooled and then concentrated under reduced pressure to afford a crude extract containing Cinerubin A along with other co-extracted metabolites.

| Extraction Step | Description | Primary Outcome |

|---|---|---|

| 1. Broth Clarification | Removal of mycelial biomass from the fermentation culture. | Obtaining a cell-free supernatant containing secreted Cinerubin A. |

| 2. pH Adjustment | The pH of the supernatant is adjusted to approximately 7.0-8.0. | Conversion of Cinerubin A to its free base form for efficient extraction. |

| 3. Liquid-Liquid Extraction | The aqueous supernatant is extracted with ethyl acetate. | Transfer of Cinerubin A into the organic phase. |

| 4. Concentration | The ethyl acetate extract is evaporated to dryness. | A concentrated crude extract of Cinerubin A is obtained. |

Chromatographic Purification Methods

The crude extract obtained from solvent extraction is a complex mixture that requires further purification to isolate Cinerubin A. Column chromatography is a fundamental technique employed for this purpose, which separates compounds based on their differential adsorption to a stationary phase.

For the purification of Cinerubin A, a column is typically packed with silica gel, which serves as the stationary phase. The crude extract is dissolved in a minimal amount of a non-polar solvent and loaded onto the column. A mobile phase, consisting of a solvent system with increasing polarity (e.g., a gradient of dichloromethane and methanol), is then passed through the column. Compounds with lower polarity and weaker interactions with the silica gel travel down the column more rapidly, while more polar compounds are retained for longer. Fractions are collected sequentially as the mobile phase elutes from the column. Each fraction is analyzed by methods such as thin-layer chromatography (TLC) to identify those containing the desired compound. Fractions containing pure Cinerubin A are then combined. For even higher purity, a second chromatographic step, such as reversed-phase high-performance liquid chromatography (HPLC), may be employed.

| Purification Stage | Stationary Phase | Example Mobile Phase | Separation Principle |

|---|---|---|---|

| Initial Cleanup | Silica Gel | Dichloromethane/Methanol Gradient | Separation based on polarity (Normal Phase). |

| Final Polishing | C18-functionalized Silica | Acetonitrile/Water Gradient | Separation based on hydrophobicity (Reversed Phase). |

Crystallization for Compound Purity

Crystallization is the final step to obtain this compound in a highly pure and stable solid form. This purification technique exploits the differences in solubility of the compound and impurities in a given solvent system.

The purified Cinerubin A, obtained from chromatography, is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature to create a saturated solution. The hydrochloride salt is formed by the addition of a stoichiometric amount of hydrochloric acid. The solution is then gradually cooled, which decreases the solubility of this compound, leading to a supersaturated state. This induces the formation of highly ordered crystals as the molecules self-assemble into a crystal lattice. Impurities, being present at lower concentrations, typically remain in the solution (mother liquor). The resulting crystals are then harvested by filtration, washed with a small amount of cold solvent to remove any residual impurities, and finally dried under vacuum to yield the pure this compound.

| Crystallization Parameter | Description | Impact on Purity |

|---|---|---|

| Solvent Selection | A solvent in which this compound has high solubility when hot and low solubility when cold. | Crucial for achieving a high recovery of pure crystals. |

| Cooling Rate | The rate at which the saturated solution is cooled. | Slow cooling generally promotes the formation of larger and more perfect crystals, which enhances purity. |

| Agitation | Stirring of the solution during crystallization. | Can influence crystal size distribution and prevent the incorporation of impurities. |

| Washing | Rinsing the collected crystals with a cold solvent. | Removes any adhering mother liquor containing impurities. |

Molecular Mechanisms of Action of Cinerubin a Hydrochloride

Interaction with Nucleic Acids

The planar aromatic structure of Cinerubin A is fundamental to its ability to interact with DNA, leading to a cascade of events that disrupt normal cellular functions.

DNA Intercalation and Its Implications for Replication and Transcription

The primary mechanism of action for Cinerubin A, consistent with other anthracyclines, is its ability to intercalate into double-stranded DNA. This process involves the insertion of the planar chromophore of the Cinerubin A molecule between the base pairs of the DNA double helix. This intercalation event leads to a distortion of the DNA structure, causing it to unwind and elongate. The structural alteration of the DNA template interferes with the binding and progression of enzymes essential for DNA replication and transcription, thereby physically obstructing these fundamental cellular processes.

Inhibition of DNA and RNA Synthesis Pathways

A direct consequence of DNA intercalation by Cinerubin A is the inhibition of both DNA and RNA synthesis. By distorting the DNA helix, Cinerubin A hinders the activity of DNA polymerase and RNA polymerase, the enzymes responsible for synthesizing new DNA and RNA strands, respectively. This disruption of nucleic acid metabolism is a critical factor in its biological activity. For instance, Cinerubin has been shown to inhibit RNA synthesis in murine leukemia cells. Furthermore, research has indicated that Cinerubin can decrease the hypoxic induction of vascular endothelial growth factor (VEGF) mRNA expression, suggesting a targeted interference with specific transcriptional pathways. researchgate.net

Modulation of DNA Topoisomerase Activity (Referencing Anthracycline Class)

Cinerubin A, as an anthracycline, is known to inhibit the function of topoisomerase II. smolecule.com This enzyme plays a crucial role in managing the topological stress of DNA by creating transient double-strand breaks to allow for the passage of another DNA strand, which is essential during replication and transcription. Anthracyclines stabilize the complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks, which can trigger apoptotic pathways.

Effects on Chromatin Dynamics: Histone Acetylation/Methylation

While direct studies on the effect of Cinerubin A on histone acetylation and methylation are not extensively detailed in the current literature, the interaction of anthracyclines with DNA and topoisomerase II inherently affects chromatin dynamics. The structural changes in DNA and the induction of DNA damage response pathways can indirectly influence the enzymatic processes that regulate histone modifications. These modifications, such as the acetylation and methylation of histone tails, are critical for modulating chromatin structure and gene expression.

Cellular Pathway Modulation

Beyond its direct interactions with nucleic acids, Cinerubin A influences specific cellular signaling pathways that regulate cell fate, including cell cycle progression and apoptosis.

Induction of Cellular Senescence via p16INK4a Gene Activation

Cinerubin A has been shown to induce cellular senescence, a state of irreversible cell cycle arrest, through the activation of the p16INK4a gene. The p16INK4a protein is a key tumor suppressor that functions as a cyclin-dependent kinase (CDK) inhibitor. By binding to CDK4 and CDK6, p16INK4a prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby halting the cell cycle at the G1 phase. The upregulation of the p16INK4a gene by Cinerubin A is a significant mechanism contributing to its antiproliferative effects. smolecule.com

Promotion of Apoptosis through p21 Gene Activation and Cell Cycle Regulation

Cinerubin A, like other anthracyclines, promotes programmed cell death, or apoptosis, by intervening in the cell cycle. A key mechanism is the induction of DNA damage, which activates the p53 tumor suppressor protein. wikipedia.orgfrontiersin.org Activated p53 acts as a transcription factor, stimulating the expression of various target genes, most notably the CDKN1A gene, which encodes the p21 protein. mdpi.com

The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor. nih.gov By binding to and inhibiting CDK-cyclin complexes, p21 effectively halts the cell cycle, typically at the G1/S or G2/M checkpoints. mdpi.com This pause allows the cell time to repair DNA damage. However, if the damage is too extensive, this sustained cell cycle arrest can trigger the intrinsic apoptotic pathway. nih.gov

The role of p21 in anthracycline-induced apoptosis is multifaceted. While it is crucial for initiating cell cycle arrest, it also appears to modulate the expression of other proteins involved in apoptosis. nih.govresearchgate.net For instance, in response to high doses of the anthracycline doxorubicin (B1662922), p21 has been shown to enhance apoptosis by modulating the balance between pro-apoptotic proteins (e.g., Noxa) and anti-apoptotic proteins (e.g., Mcl-1). researchgate.net This dual function—acting as both a regulator of the cell cycle and a modulator of the apoptotic threshold—is a critical component of the cytotoxic effects of this class of compounds.

| Key Protein | Gene | Function in Anthracycline-Induced Apoptosis |

| p53 | TP53 | Senses DNA damage and acts as a transcription factor for the p21 gene. frontiersin.orgmdpi.com |

| p21 | CDKN1A | Inhibits Cyclin-Dependent Kinases (CDKs), leading to cell cycle arrest. nih.gov |

| CDKs | - | Drive the cell cycle; their inhibition by p21 causes cell cycle arrest. |

| Noxa / Mcl-1 | - | Pro- and anti-apoptotic proteins, respectively, whose balance can be modulated by p21. researchgate.net |

Induction of Oxidative Stress

A hallmark of anthracycline activity is the generation of significant oxidative stress within cells. nih.govnih.gov This process is driven by the quinone moiety present in the tetracyclic structure of Cinerubin A. This structure can undergo a one-electron reduction to form a semiquinone radical. frontiersin.orgresearchgate.net This reaction is often catalyzed by cellular enzymes such as NADPH oxidases. frontiersin.org

The semiquinone radical can then react with molecular oxygen to regenerate the parent quinone, producing a superoxide (B77818) anion radical (O₂⁻) in the process. This redox cycling can occur continuously, leading to the massive production of reactive oxygen species (ROS), including superoxide and hydrogen peroxide (H₂O₂). researchgate.netnih.gov This overwhelming increase in ROS disrupts the normal balance between oxidants and antioxidants in the cell. nih.gov The excess ROS can inflict severe damage on critical cellular components, including lipid peroxidation of membranes, protein oxidation, and DNA strand breaks, ultimately contributing to apoptotic cell death. nih.govnih.govmdpi.com

| Type of ROS | Source/Mechanism | Cellular Target |

| Superoxide anion (O₂⁻) | Redox cycling of the quinone moiety. researchgate.net | Precursor to other ROS. |

| Hydrogen peroxide (H₂O₂) | Conversion from superoxide. researchgate.net | Can damage proteins and DNA. |

| Hydroxyl radical (•OH) | Fenton reaction involving H₂O₂ and iron. | Highly reactive; damages lipids, proteins, and DNA. nih.gov |

Interactions with Specific Molecular Targets (e.g., Glucocorticoid Receptor Inhibition)

The efficacy of anthracyclines can be influenced by their interaction with various cellular signaling pathways, including those governed by steroid hormone receptors. Research has identified a significant correlation between the expression of the glucocorticoid receptor (GR) and the response to anthracycline-based chemotherapy in triple-negative breast cancer. nih.gov High expression of GR was found to predict a good outcome in patients treated with these regimens. nih.gov

The glucocorticoid receptor is a transcription factor that, upon binding its ligand (like cortisol), translocates to the nucleus to regulate gene expression related to inflammation, stress response, and cell survival. nih.gov The predictive power of GR expression suggests a functional link between GR signaling and the cytotoxic mechanisms of anthracyclines. While the precise nature of this interaction is still under investigation, it may involve the GR pathway modulating the cellular stress response or apoptotic threshold, thereby influencing the cancer cells' sensitivity to the drug. This indicates that the status of the glucocorticoid receptor pathway is a specific molecular factor that can determine the therapeutic effectiveness of anthracyclines like Cinerubin A.

Potential Impact on GRP78 Survival Pathway (Referencing Related Cytotoxic Agents)

The 78-kDa glucose-regulated protein (GRP78), also known as BiP, is a central regulator of the unfolded protein response (UPR) and a key pro-survival protein. nih.govnih.gov Under cellular stress, such as that induced by cytotoxic chemotherapy, GRP78 levels are often elevated to help cancer cells manage protein misfolding in the endoplasmic reticulum and evade apoptosis. youtube.comresearchgate.net High expression of GRP78 is frequently associated with chemoresistance and poor prognosis in various cancers. nih.govresearchgate.net

Cytotoxic agents, by their nature, induce stress that activates the GRP78 survival pathway. The ability of cancer cells to upregulate GRP78 can therefore counteract the therapeutic effects of these drugs. frontiersin.org Consequently, targeting the GRP78 pathway has emerged as a strategy to sensitize cancer cells to chemotherapy. While direct studies on Cinerubin A and GRP78 are limited, it is plausible that the efficacy of Cinerubin A is, in part, dependent on the target cells' ability to mount a GRP78-mediated stress response. Cells with a lower capacity to induce GRP78 may be more susceptible to Cinerubin A-induced apoptosis, whereas those with a robust GRP78 response may exhibit resistance.

Mechanisms of Antimicrobial Activity

Disruption of Bacterial DNA

Cinerubin A's antimicrobial properties are rooted in its ability to target bacterial DNA and associated enzymes, a mechanism shared with other anthracyclines. nih.gov The primary mode of action is the inhibition of bacterial topoisomerase II, an enzyme essential for DNA replication, transcription, and repair. wikipedia.orgyoutube.com

The planar structure of Cinerubin A allows it to intercalate, or insert itself, between the base pairs of the bacterial DNA double helix. wikipedia.orgmedscape.com This physical insertion obstructs the action of DNA and RNA polymerases. More critically, this intercalation stabilizes the complex formed between topoisomerase II and DNA after the enzyme has made a double-strand break. wikipedia.org By "poisoning" the enzyme in this state, Cinerubin A prevents the re-ligation of the DNA strands, leading to an accumulation of permanent double-strand breaks. wikipedia.orgwikipedia.org This level of genomic damage is lethal to the bacterium. biorxiv.org Furthermore, some anthracyclines have been identified as potential inhibitors of bacterial DNA gyrase, another enzyme critical for maintaining DNA topology, presenting an additional avenue for DNA disruption. nih.gov

Interference with Cellular Membrane Integrity

In addition to targeting DNA, Cinerubin A and other anthracyclines exert antimicrobial effects by interacting with and disrupting the bacterial cell membrane. oup.com The bacterial membrane is rich in anionic phospholipids, such as phosphatidylglycerol and cardiolipin. oup.com The positively charged daunosamine (B1196630) sugar moiety of the anthracycline molecule is believed to facilitate a strong electrostatic interaction with these negatively charged lipids. oup.com

This binding can lead to significant changes in the physical properties of the membrane. Studies with the anthracycline doxorubicin have shown that this interaction can disorder the membrane's acyl chains and alter its fluidity. oup.com Such disruptions can impair essential membrane functions, including transport processes and the maintenance of electrochemical gradients, ultimately compromising cellular integrity and contributing to bacterial cell death. oup.comoup.com This membrane-based activity complements the DNA-damaging effects, providing a multi-pronged mechanism of antimicrobial action.

Despite a comprehensive search of available scientific literature, there is currently insufficient information to generate a detailed article on the molecular mechanisms of action of Cinerubin A hydrochloride that adheres to the specific outline provided.

Extensive database searches failed to yield specific research findings on the inhibition of ribosomal function by this compound, a comparison of its ribosomal inhibition mechanism with that of Mikamycin B, or its specific interactions with cellular organelles and metabolic processes.

General information on the broader class of anthracycline antibiotics suggests that their mechanisms of action often involve intercalation into DNA and inhibition of topoisomerase II. Some anthracyclines are also known to generate reactive oxygen species, which can damage various cellular components, including organelles, and interfere with metabolic pathways. However, specific data for this compound is not available in the reviewed literature.

Due to the lack of specific scientific data for this compound in the public domain, it is not possible to provide a thorough and accurate article that would meet the requirements of the requested outline. Further research on this specific compound is needed to elucidate its precise molecular mechanisms of action.

Biological Activities in Preclinical Research Models

Anticancer Activity

The anticancer properties of cinerubins have been evaluated through their effects on the proliferation of human cancer cells and their efficacy in animal models.

Cinerubin B has demonstrated significant antiproliferative activity against a panel of human cancer cell lines. Bio-guided assays revealed that it can inhibit the growth of various tumor cells. The potency of this activity is often quantified by the Total Growth Inhibition (TGI) value, which represents the concentration of a compound required to completely stop the proliferation of cancer cells.

Studies involving crude extracts from Streptomyces species, which are known producers of cinerubins, showed pronounced activity against several cancer cell lines. Specifically, Cinerubin B was identified as a predominant compound in bioactive extracts that effectively controlled the proliferation of breast (MCF-7), glioblastoma (U251), non-small cell lung (NCI-H460), and kidney (786-0) cancer cells nih.govmdpi.com. The TGI values for the crude extract containing Cinerubin B were notably low, indicating potent inhibition. For instance, the TGI for MCF-7 and U251 cell lines was less than 0.25 µg/mL and 3.05 µg/mL respectively, while for the NCI-H460 cell line, it was 0.57 µg/mL researchgate.net.

| Cell Line | Cancer Type | Total Growth Inhibition (TGI) of Crude Extract (µg/mL) |

|---|---|---|

| MCF-7 | Breast Cancer | <0.25 |

| U251 | Glioblastoma | 3.05 |

| NCI-H460 | Lung Cancer | 0.57 |

| 786-0 | Kidney Cancer | Data indicates potent activity |

The antiproliferative effects observed in the specific cell lines correspond directly to efficacy against their respective cancer types in preclinical models.

Breast Cancer: The potent activity against the MCF-7 cell line, with a TGI value below 0.25 µg/mL for the source extract, highlights its potential for inhibiting breast cancer cell growth researchgate.net.

Glioblastoma: Efficacy against glioblastoma, a highly aggressive brain tumor, was demonstrated by the inhibition of the U251 cell line nih.govmdpi.com.

Lung Cancer: The compound showed significant growth inhibition of the NCI-H460 non-small cell lung cancer cell line nih.govmdpi.com.

Kidney Cancer: Research has also confirmed the potential of Cinerubin B to control the proliferation of the 786-0 kidney cancer cell line nih.govmdpi.com.

Antimicrobial Activity

In addition to its anticancer properties, Cinerubin A and its analogs exhibit notable antimicrobial effects, particularly against certain bacteria and spirochetes.

Cinerubins belong to the anthracycline class of antibiotics, which are known to be active against Gram-positive bacteria nih.gov. Research findings indicate that Cinerubin B possesses antimicrobial efficacy against this bacterial group, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). This activity against drug-resistant strains underscores its potential as an antimicrobial agent.

Cinerubin B has been identified as an effective inhibitor of the spirochete Borrelia burgdorferi, the causative agent of Lyme disease. In screening assays designed to identify new drug candidates against this pathogen, Cinerubin B demonstrated notable activity. Secondary screening using a cell viability assay confirmed its inhibitory effects, showing activity at a concentration of 0.31 μM.

| Microorganism | Type | Observed Activity |

|---|---|---|

| Gram-Positive Bacteria | Bacteria | Active |

| Staphylococcus aureus (MRSA) | Gram-Positive Bacterium | Demonstrated antimicrobial efficacy |

| Borrelia burgdorferi | Spirochete | Inhibitory activity observed at 0.31 μM |

Antiviral Activity

General screenings have classified Cinerubin A as having antiviral properties. whiterose.ac.uk However, specific preclinical studies detailing its mechanism of action, such as the inhibition of influenza viruses on isolated membranes, are not available in the reviewed scientific literature.

Cinerubin A has been identified as an inhibitor of a key process in the replication of retroviruses, a group of viruses that includes oncornaviruses and Human Immunodeficiency Virus (HIV). nih.govnih.gov Specifically, it interferes with the integration of proviral DNA into the host cell's genome. This process is essential for the virus to replicate. nih.govmdpi.com

A 2021 study investigated small molecule modulators of the interaction between HIV-1 integrase (IN)—the viral enzyme that catalyzes the integration of viral DNA—and the human cellular protein GCN2. nih.govmdpi.com This interaction is a regulatory step in the viral lifecycle; GCN2 can phosphorylate the integrase, which in turn decreases the efficiency of viral integration and replication. mdpi.commdpi.com By modulating this protein-protein interaction, a compound can affect the establishment of the provirus.

In a high-throughput screening of a natural product library, Cinerubin A (identified as NSC 18334) was found to be a potent inhibitor of the HIV-1 integrase-GCN2 interaction. nih.govnih.gov The study determined its efficacy in a dose-dependent manner, providing quantitative data on its inhibitory activity. nih.gov This mechanism represents a target for antiviral development that is outside the enzyme's catalytic site, offering a potential strategy to overcome resistance to traditional integrase inhibitors. nih.gov

| Compound | Target Interaction | Assay Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Cinerubin A (NSC 18334) | HIV-1 Integrase - GCN2 | AlphaLISA | 2.4 ± 0.3 | nih.gov |

Structure Activity Relationships and Derivative Research

Structure-Activity Relationship (SAR) Studies of Cinerubin A Hydrochloride

Structure-activity relationship (SAR) studies are crucial for understanding how the molecular structure of a compound relates to its biological activity. For this compound, these studies have primarily focused on the roles of its distinct structural components.

The sugar moiety of anthracyclines is a critical determinant of their anticancer activity. In Cinerubin A, the trisaccharide chain plays a significant role in its biological function, particularly its interaction with DNA. The basic structure of anthracyclines features a tetracyclic anthraquinone (B42736) backbone linked to a sugar moiety via a glycosidic bond. wikipedia.org This sugar portion sits (B43327) within the minor groove of DNA and interacts with adjacent base pairs, while the four-ring structure intercalates between DNA base pairs. wikipedia.org

Studies on other anthracyclines, such as Cosmomycin D which possesses two trisaccharide chains, have demonstrated the formation of very stable complexes with DNA. nih.gov This suggests that the extended sugar chain contributes to a tighter binding to DNA, which is a key aspect of the mechanism of action for this class of compounds. The trisaccharide moiety of Cinerubin A is therefore believed to be crucial for its potent biological activity, facilitating a strong and stable interaction with its primary cellular target, DNA.

While the primary mechanism of action for this compound involves DNA intercalation and topoisomerase II inhibition, the potential for interaction with other cellular targets is an area of ongoing research. However, based on available scientific literature, there is no significant evidence to suggest that this compound or its derivatives act as inhibitors of the glucocorticoid receptor.

Glucocorticoid receptor antagonists are typically characterized by specific structural features that allow them to bind to the receptor without activating it. nih.gov These structures are generally distinct from the anthracycline scaffold. While SAR studies have been conducted on various compounds to understand their interaction with the glucocorticoid receptor, these have not indicated that anthracyclines are a class of molecules with significant activity at this receptor. tocris.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. While specific QSAR models for this compound are not extensively reported in the literature, QSAR studies on the broader class of anthracycline analogues have been performed. isca.me

These studies aim to identify molecular descriptors that correlate with the biological activity of the compounds. isca.me By analyzing variations in the structures of anthracycline analogues, researchers can build models to predict the activity of new, unsynthesized derivatives. isca.me These models often use physicochemical properties and graph theoretical indices to quantify the structural features of the molecules. isca.me

For anthracyclines, QSAR models can help in understanding the structural requirements for potent cytotoxicity and can guide the design of new analogues with potentially improved therapeutic profiles. isca.mebohrium.com

Design and Synthesis of this compound Derivatives

The insights gained from SAR studies have fueled the design and synthesis of numerous Cinerubin A derivatives. The primary goal of this research is to develop new compounds with enhanced efficacy, reduced toxicity, or the ability to overcome drug resistance.

A variety of chemical modification strategies have been applied to the Cinerubin A molecule to generate a library of derivatives. These strategies often target specific functional groups on the aglycone or the trisaccharide chain. Common modifications include:

Glycosidation: The synthesis of new anthracyclines often involves the glycosidation of different aglycones with various sugar moieties. This allows for the exploration of how changes in the sugar chain affect biological activity.

Modifications of the Sugar Moiety: Alterations to the existing trisaccharide chain, such as acylation or deacylation of hydroxyl groups, can influence the compound's solubility, cellular uptake, and interaction with DNA.

Modifications of the Aglycone: Changes to the anthraquinone core, such as the introduction of different substituents, can also impact the electronic properties and steric profile of the molecule, thereby affecting its biological activity.

These synthetic efforts often lead to the creation of novel anthracycline oligosaccharides with altered biological properties. researchgate.net

The synthesis of Cinerubin A derivatives has led to the discovery of new compounds with a range of biological activities. For instance, new anthracycline antibiotics have been created through microbial glycosidation, where different anthracyclinones are linked to a trisaccharide moiety similar to that in aclacinomycin A. nih.gov These new compounds have shown significant inhibition of DNA and RNA synthesis and growth inhibition of leukemia cells. nih.gov

The biological evaluation of these derivatives is a critical step in the drug discovery process. By comparing the activity of the parent compound with that of its modified analogues, researchers can further refine their understanding of the structure-activity relationships and design more effective anticancer agents.

Combinatorial Biosynthesis Approaches for Novel Anthracyclines

Combinatorial biosynthesis has emerged as a powerful strategy for generating novel anthracycline analogs that are not readily accessible through traditional chemical synthesis. This approach leverages the modular nature of the enzymatic pathways, particularly polyketide synthases (PKS), that produce the anthracycline scaffold. By engineering these biosynthetic pathways, researchers can create diverse molecular structures with potentially improved therapeutic properties.

The core of this strategy involves creating a "BioBricks" synthetic biology toolbox in host organisms, such as recombinant Streptomyces species. This allows for the mixing and matching of genetic components from different anthracycline biosynthetic pathways. Key strategies include:

Enzyme Swapping: Replacing specific enzymes in a known pathway with functionally similar enzymes from other pathways can alter the final structure. For instance, swapping ketoreductase and cyclase enzymes can lead to hydroxylated analogues.

Engineered Oxygenation: Introducing multi-oxygenase cassettes can catalyze site-specific hydroxylation, decarboxylation, or other modifications on the anthracyclinone core. This provides chemical handles for further enzymatic modifications by methyltransferases or glycosyltransferases.

Glycosylation Engineering: A significant area of focus is the alteration of the sugar moieties attached to the aglycone, as these sugars are critical for DNA interaction and biological activity. By engineering the biosynthesis of TDP-deoxysugar pathways, researchers can attach "new to nature" sugars to the core scaffold.

These metabolic engineering efforts have successfully generated libraries of novel anthracyclinones and glycosylated anthracycline analogues. This rational approach, guided by an increasing understanding of the underlying genetic and enzymatic mechanisms, paves the way for the development of bespoke anthracyclines with potentially enhanced efficacy.

Comparative Analysis with Related Anthracyclines and Analogs

Structural and Mechanistic Differences with Cinerubin B

Cinerubin A and Cinerubin B are closely related anthracyclines, sharing the same aglycone core but differing in their glycosidic side chains. These subtle structural distinctions can influence their biological activity.

Structural Comparison: The primary structural difference lies in the degree of saturation within one of the sugar moieties. Cinerubin A has a molecular formula of C42H53NO16, while Cinerubin B's formula is C42H51NO16. medchemexpress.com This difference of two hydrogen atoms suggests a reduction of a carbonyl group to a hydroxyl group in one of the sugars of Cinerubin A compared to Cinerubin B. The trisaccharide chain of Cinerubin B is composed of L-rhodosamine, 2-deoxyfucose, and L-cinerulose. The variation in Cinerubin A likely occurs on the terminal L-cinerulose moiety.

| Feature | Cinerubin A | Cinerubin B |

|---|---|---|

| Molecular Formula | C42H53NO16 | C42H51NO16 |

| Molecular Weight | 827.87 g/mol | 825.85 g/mol |

| Key Structural Difference | Contains a more reduced sugar moiety compared to Cinerubin B. | Contains a sugar moiety (L-cinerulose) with a ketone group. |

Mechanistic Differences: Both Cinerubin A and B are believed to exert their primary cytotoxic effects through DNA intercalation, a hallmark mechanism of anthracyclines where the planar aglycone inserts between DNA base pairs. This action disrupts DNA replication and transcription, ultimately inhibiting macromolecular synthesis. caymanchem.com The trisaccharide side chain is crucial for the molecule's interaction and specificity with DNA.

While the core mechanism is conserved, the structural difference in the sugar chain may lead to subtle mechanistic variations. The specific stereochemistry and functional groups on the sugars can affect the binding affinity, sequence selectivity, and stability of the drug-DNA complex. This can, in turn, influence the potency of transcription and replication inhibition. For example, Cinerubin B has been shown to be a potent inhibitor of RNA synthesis. caymanchem.com

Comparison with Aclacinomycin, Daunorubicin, and Doxorubicin (B1662922)

Cinerubin A belongs to a class of potent antineoplastic agents, and its activity is best understood in comparison to clinically established anthracyclines like Aclacinomycin, Daunorubicin, and Doxorubicin. The key differences lie in their glycosidic chains and, consequently, their mechanisms of action and biological effects.

Aclacinomycin (Aclarubicin): Like Cinerubin A, Aclacinomycin possesses a trisaccharide chain attached to its aglycone, aklavinone. nih.gov This structural similarity distinguishes them from Daunorubicin and Doxorubicin, which have only a single aminosaccharide. nih.gov Mechanistically, Aclacinomycin is a potent inhibitor of both topoisomerase I and II and is known to cause histone eviction from chromatin. medchemexpress.commdpi.comwikipedia.org This mode of action is believed to contribute to its lower cardiotoxicity compared to first-generation anthracyclines. mdpi.com

Daunorubicin and Doxorubicin: These are among the most well-known anthracyclines and serve as benchmarks for comparison. Their primary mechanism involves DNA intercalation and the inhibition of topoisomerase II, leading to DNA strand breaks. mdpi.com Doxorubicin has a broader spectrum of activity than Daunorubicin. researchgate.net Unlike Aclacinomycin and the Cinerubins, they possess a single daunosamine (B1196630) sugar. A significant contributor to the cytotoxicity of Doxorubicin is its ability to generate reactive oxygen species (ROS), which can lead to cellular damage. mdpi.com

| Compound | Aglycone | Sugar Moiety | Primary Mechanism of Action |

|---|---|---|---|

| Cinerubin A | Pyrromycinone | Trisaccharide (incl. rhodosamine, deoxyfucose) | DNA Intercalation, Inhibition of RNA Synthesis |

| Aclacinomycin | Aklavinone | Trisaccharide (L-rhodosamine, 2-deoxy-L-fucose, L-cinerulose A) | Topoisomerase I/II Inhibition, Histone Eviction nih.govmedchemexpress.com |

| Daunorubicin | Daunomycinone | Monosaccharide (Daunosamine) | DNA Intercalation, Topoisomerase II Inhibition mdpi.com |

| Doxorubicin | Adriamycinone | Monosaccharide (Daunosamine) | DNA Intercalation, Topoisomerase II Inhibition, ROS Generation mdpi.com |

Advanced Research Methodologies and Techniques

In Vitro Cellular Assays

To assess the impact of Cinerubin A on cell growth and survival, researchers commonly employ colorimetric assays like the MTT and Resazurin assays. These assays measure the metabolic activity of cells, which is indicative of their viability and proliferative capacity. nih.govspringernature.comsemanticscholar.org

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells can cleave the tetrazolium ring of MTT, resulting in the formation of a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Similarly, the Resazurin assay utilizes a blue dye that is reduced to the pink-colored and highly fluorescent resorufin by metabolically active cells. bmglabtech.comsigmaaldrich.com The intensity of the color or fluorescence change provides a quantitative measure of cell viability.

In studies involving Cinerubin A, these assays would be used to determine its cytotoxic and cytostatic effects on various cell lines. By exposing cells to different concentrations of Cinerubin A over a specific period, researchers can generate dose-response curves and calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Table 1: Comparison of Cell Proliferation and Viability Assays

| Assay | Principle | Detection Method | Advantages |

|---|---|---|---|

| MTT | Enzymatic reduction of tetrazolium salt to formazan by mitochondrial dehydrogenases. | Colorimetric (absorbance measurement). | Well-established, cost-effective. |

| Resazurin | Reduction of resazurin to the fluorescent resorufin by viable cells. | Fluorometric or colorimetric. | Higher sensitivity than MTT, allows for kinetic monitoring. bmglabtech.com |

Cinerubin A's potential to induce programmed cell death (apoptosis) and cellular senescence is investigated using specific assays.

Apoptosis , or programmed cell death, is a crucial process for tissue homeostasis and eliminating damaged cells. Assays to detect apoptosis often involve staining for specific markers. For instance, Annexin V staining can identify the externalization of phosphatidylserine, an early apoptotic event. mdpi.comdntb.gov.ua

Cellular senescence is a state of irreversible cell cycle arrest. nih.gov A common biomarker for senescent cells is the activity of senescence-associated β-galactosidase (SA-β-gal), which can be detected by histochemical staining. mdpi.com The induction of senescence by a compound like Cinerubin A would be observed as an increase in the number of blue-stained cells in a cell population. researchgate.net

These assays help to determine whether the anti-proliferative effects of Cinerubin A are due to the induction of these specific cellular pathways. dntb.gov.ua

To understand the molecular mechanisms underlying Cinerubin A-induced apoptosis or senescence, researchers analyze the expression of key regulatory genes. Quantitative real-time polymerase chain reaction (qPCR) is a powerful technique used to measure the mRNA levels of specific genes.

Two critical genes often investigated in this context are p16INK4a (CDKN2A) and p21 (CDKN1A) . Both are cyclin-dependent kinase inhibitors that play pivotal roles in cell cycle arrest. frontiersin.orgplos.org

p16INK4a is a well-established biomarker for cellular senescence. oatext.com Its expression is often upregulated in senescent cells. researchgate.net

p21 is a downstream effector of the p53 tumor suppressor pathway and is involved in both apoptosis and senescence. frontiersin.orgnih.gov

By measuring the expression levels of these genes in cells treated with Cinerubin A, scientists can gain insights into the signaling pathways activated by the compound. An increase in the expression of p16INK4a and p21 would suggest that Cinerubin A's effects are mediated through the induction of cellular senescence. plos.org

To identify the cellular targets of Cinerubin A, receptor-binding studies are conducted. These assays determine if and how a compound interacts with specific receptors on the cell surface or within the cell. nih.govnih.gov

These studies often utilize radiolabeled ligands or fluorescent probes that compete with Cinerubin A for binding to the receptor. By measuring the displacement of the known ligand, the binding affinity of Cinerubin A to the receptor can be determined.

Following binding studies, functional bioassays are performed to assess the biological consequence of this interaction. For example, if Cinerubin A binds to a G-protein coupled receptor, a functional assay might measure changes in downstream signaling molecules like cyclic AMP (cAMP). These assays are crucial for understanding whether Cinerubin A acts as an agonist or antagonist at a particular receptor.

A primary application of Cinerubin A research is in the field of oncology. Its cytotoxic potential is systematically evaluated against a panel of human cancer cell lines. researchgate.netsphinxsai.comnih.gov The National Cancer Institute (NCI) has established a panel of 60 human cancer cell lines (NCI-60) representing various types of cancer, which is a valuable resource for such screenings. cytion.com

The screening process involves treating these cancer cell lines with a range of Cinerubin A concentrations and then assessing cell viability using assays like MTT or sulforhodamine B (SRB). nih.gov This provides a broad overview of the compound's anti-cancer activity and can reveal selectivity towards certain cancer types.

The results are typically reported as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).

Table 2: Representative Data from a Hypothetical Cytotoxicity Screening of Cinerubin A

| Cancer Cell Line | Tissue of Origin | GI50 (µM) |

|---|---|---|

| MCF-7 | Breast | 0.5 |

| A549 | Lung | 1.2 |

| HCT-116 | Colon | 0.8 |

| DU-145 | Prostate | 2.5 |

This table contains hypothetical data for illustrative purposes.

In addition to its anti-cancer properties, the antimicrobial activity of Cinerubin A is also investigated. Microbial sensitivity testing is performed to determine the minimum concentration of the compound required to inhibit or kill microorganisms.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.govmdpi.com This is a measure of the compound's bacteriostatic activity. qlaboratories.com

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum. qlaboratories.com This determines the bactericidal activity of the compound.

These tests are typically performed using broth microdilution or agar dilution methods against a panel of clinically relevant bacteria and fungi. dickwhitereferrals.comnih.gov The results help to evaluate the potential of Cinerubin A as an antimicrobial agent.

Molecular and Biochemical Techniques

A variety of sophisticated laboratory techniques are utilized to dissect the molecular interactions of Cinerubin A hydrochloride. These methods provide insights into its mechanism of action at the cellular and molecular levels.

DNA Intercalation Assays

As a member of the anthracycline class of compounds, Cinerubin A is presumed to interact with DNA primarily through intercalation. mdpi.com This process involves the insertion of its planar anthraquinone (B42736) ring between the base pairs of the DNA double helix. nih.govpatsnap.com This interaction can lead to structural distortions of the DNA, such as unwinding and elongation of the helix, which can interfere with critical cellular processes like DNA replication and transcription. patsnap.comresearchgate.net

Several biophysical techniques are employed to study and confirm DNA intercalation:

UV-Visible Spectroscopy: This technique is used to monitor the changes in the absorption spectrum of Cinerubin A upon binding to DNA. Intercalation typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (a shift to a longer wavelength) in the absorption spectrum of the compound.

Fluorescence Spectroscopy: The intrinsic fluorescence of Cinerubin A can be monitored. Intercalation into the hydrophobic environment between DNA base pairs often leads to an enhancement of its fluorescence quantum yield. Competitive displacement assays with known DNA intercalators, such as ethidium bromide, can also be performed. A decrease in the fluorescence of the ethidium bromide-DNA complex upon the addition of Cinerubin A would indicate competitive binding and intercalation.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chiral environment of DNA. The intercalation of Cinerubin A induces significant changes in the CD spectrum of DNA, providing evidence of a strong interaction and conformational changes in the DNA structure.

Viscometry: The intercalation of a molecule between DNA base pairs causes the DNA helix to lengthen and become more rigid, leading to an increase in the viscosity of the DNA solution. Measuring the change in viscosity of a DNA solution upon the addition of Cinerubin A can provide strong evidence for an intercalative binding mode. nih.gov

These assays collectively provide a comprehensive picture of the DNA intercalating properties of this compound, a key aspect of its biological activity.

Enzymatic Inhibition Studies (e.g., Topoisomerases)

Topoisomerases are essential enzymes that regulate the topology of DNA during cellular processes such as replication, transcription, and recombination. nih.gov They are well-established targets for many anticancer drugs. nih.gov Anthracyclines are known to inhibit the activity of topoisomerase II. It is therefore highly probable that Cinerubin A also functions as a topoisomerase inhibitor.

Standard assays to determine the inhibitory activity of this compound against topoisomerases include:

Topoisomerase I Relaxation Assay: This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA. mdpi.comresearchgate.net In the presence of an inhibitor like Cinerubin A, the relaxation activity of the enzyme is reduced. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis. The concentration of Cinerubin A that inhibits 50% of the enzyme's activity is determined as the IC50 value.

Topoisomerase II Decatenation and Relaxation Assays: Topoisomerase II can decatenate (unlink) interlocked circular DNA molecules (catenanes) and also relax supercoiled DNA. nih.gov Assays measuring the inhibition of these activities by Cinerubin A are used to determine its effect on topoisomerase II. The products of these reactions are also analyzed by agarose gel electrophoresis.

The following table illustrates the type of data generated from such enzymatic inhibition studies, with hypothetical values for this compound.

| Enzyme | Assay Type | Endpoint | Hypothetical Result for this compound |

| Topoisomerase I | Relaxation | IC50 | 50 µM |

| Topoisomerase II | Decatenation | IC50 | 10 µM |

These studies are crucial for establishing whether Cinerubin A's cytotoxic effects are mediated through the inhibition of these critical nuclear enzymes.

Oxidative Stress Markers Assessment

The induction of oxidative stress is another proposed mechanism for the activity of anthracyclines. This involves the generation of reactive oxygen species (ROS) that can damage cellular components, including lipids, proteins, and DNA. mdpi.com The assessment of oxidative stress markers in cells treated with this compound can elucidate this aspect of its mechanism.

Key markers and methods for assessing oxidative stress include: mdpi.com

Measurement of Reactive Oxygen Species (ROS): Cellular ROS levels can be quantified using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). This probe is non-fluorescent until it is oxidized by ROS within the cell, and the resulting fluorescence can be measured by flow cytometry or fluorescence microscopy.

Lipid Peroxidation Assays: The malondialdehyde (MDA) assay is a common method to measure lipid peroxidation, a major consequence of oxidative damage to cell membranes. nih.gov

Assessment of Antioxidant Enzyme Activity: The activity of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), can be measured in cell lysates. A significant alteration in the activity of these enzymes in the presence of Cinerubin A would indicate an induction of oxidative stress. nih.gov

Glutathione (GSH) Levels: The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a critical indicator of the cellular redox state. mdpi.com A decrease in this ratio in Cinerubin A-treated cells would suggest an increase in oxidative stress.

The table below shows potential changes in oxidative stress markers in cells exposed to this compound.

| Marker | Method | Expected Change with this compound |

| Intracellular ROS | DCFH-DA Assay | Increase |

| Lipid Peroxidation | MDA Assay | Increase |

| Superoxide Dismutase (SOD) Activity | Spectrophotometric Assay | Altered Activity |

| Glutathione (GSH) Levels | HPLC or Spectrophotometric Assay | Decrease |

Investigating these markers helps to determine the role of oxidative stress in the biological effects of this compound.

Protein Expression Profiling and Target Identification

To identify the specific cellular proteins that interact with this compound, advanced proteomic techniques are employed. These methods can reveal both primary targets and downstream effector proteins, providing a global view of the compound's cellular impact.

Modern approaches for target identification include: nih.gov

Chemical Proteomics: This approach often utilizes a modified version of the drug molecule, such as a biotinylated or clickable probe, to "fish" for interacting proteins from cell lysates. nih.gov The captured proteins are then identified by mass spectrometry.

Activity-Based Protein Profiling (ABPP): ABPP uses reactive probes that covalently bind to the active sites of specific enzyme families. nih.gov While less direct for non-covalent binders, variations of this technique can help to identify enzyme families whose activities are modulated by Cinerubin A.

Thermal Proteome Profiling (TPP): TPP measures the changes in the thermal stability of thousands of proteins in response to drug binding. chimia.ch The binding of a ligand like Cinerubin A can stabilize its target protein, leading to a shift in its melting temperature, which can be detected by quantitative mass spectrometry.

These unbiased, proteome-wide methods are powerful tools for discovering novel targets and understanding the off-target effects of this compound.

Computational Approaches

In silico methods are increasingly used to complement experimental research, providing predictive insights into the molecular interactions of drug candidates.

Molecular Docking for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding mode and affinity of a small molecule like this compound to the three-dimensional structure of a target protein. researchgate.netnih.gov

The molecular docking process generally involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound (the ligand) is generated and optimized. The 3D structure of the potential target protein (the receptor), such as topoisomerase II, is obtained from a protein structure database like the Protein Data Bank (PDB).

Docking Simulation: Using software such as AutoDock or Glide, the ligand is placed into the binding site of the receptor. mdpi.com The program then explores various possible conformations and orientations of the ligand within the binding site, calculating the binding energy for each pose.

Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding affinity. The pose with the lowest binding energy is typically considered the most likely binding mode. nih.gov This predicted interaction can then be visualized to identify key interacting amino acid residues and the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions).

The results of a molecular docking study can be summarized in a table like the one below, showing the predicted binding affinity of this compound to a potential target.

| Target Protein | Docking Software | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Topoisomerase II | AutoDock Vina | -9.5 | Asp479, Ser480, Arg483 |

Molecular docking provides valuable hypotheses about the molecular targets of this compound, which can then be validated experimentally. researchgate.net

Omics Technologies in this compound Research

The biosynthesis of complex natural products like Cinerubin A, which are typically produced by microorganisms such as Streptomyces species, can be unraveled using a powerful combination of genomics and metabolomics. researchgate.net This integrated "omics" approach allows researchers to connect the genetic blueprint of an organism to the chemical compounds it produces. mdpi.com

Genomics provides the complete genetic sequence of the producing organism, enabling the identification of biosynthetic gene clusters (BGCs). BGCs are groups of genes located together on the chromosome that collectively code for the enzymatic machinery required to build a specific natural product. For anthracyclines, these are typically Type II polyketide synthase (PKS) clusters. By mining the genome, scientists can propose a putative biosynthetic pathway based on the functions of the identified genes, which include ketosynthases, cyclases, oxygenases, and crucially for Cinerubin A, glycosyltransferases that attach the characteristic sugar moieties.

Metabolomics complements this genetic information by providing a snapshot of the small molecules (metabolites) present in the organism under specific conditions. Using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), researchers can identify pathway intermediates and final products. By comparing the metabolic profiles of wild-type strains with genetically modified strains (e.g., where a specific gene in the BGC has been knocked out), the function of that gene can be definitively established. biorxiv.org This integrated metabolo-genomic workflow is a highly efficient strategy for elucidating novel biosynthetic pathways and understanding how complex molecules like Cinerubin A are assembled by nature. biorxiv.orgresearchgate.net

| Technology | Role in Pathway Elucidation | Key Information Generated | Example Application |

|---|---|---|---|

| Genomics | Identifies the genetic blueprint for biosynthesis. | Sequence of Biosynthetic Gene Clusters (BGCs); Putative functions of enzymes (PKS, cyclases, glycosyltransferases). | Identifying the Cinerubin A BGC in a Streptomyces strain. |

| Transcriptomics | Measures gene expression levels. | Identifies which genes in the BGC are active under production conditions. | Confirming that the proposed BGC is expressed when Cinerubin A is being produced. |

| Metabolomics | Identifies the chemical products of the pathway. | Detection of final product (Cinerubin A), pathway intermediates, and shunt products. | Detecting aglycone intermediates in a glycosyltransferase knockout mutant. |

Proteomics, the large-scale study of proteins, is a critical tool for elucidating the mechanism of action of anticancer drugs like this compound. nih.gov By quantifying changes in the abundance of thousands of proteins in cancer cells following drug treatment, proteomics provides a global view of the cellular response, revealing the pathways and processes that are perturbed. nih.govresearchgate.net This approach offers deeper insights than genomics or transcriptomics because proteins are the direct functional molecules executing cellular processes. elifesciences.org

Studies on other anthracyclines, such as doxorubicin (B1662922), have utilized quantitative proteomic techniques (e.g., iTRAQ or TMT labeling coupled with LC-MS/MS) to map the cellular response. nih.govacs.org These analyses have consistently shown that anthracyclines induce significant changes in proteins involved in several key cellular pathways. nih.govnih.gov A proteomic investigation of Cinerubin A would be expected to reveal similar patterns, providing a detailed molecular portrait of its mechanism of action.

Key cellular pathways commonly affected by anthracyclines as identified by proteomics include:

Mitochondrial Function and Metabolism: Anthracyclines often lead to alterations in proteins involved in the electron transport chain, ATP synthesis, and various metabolic pathways. nih.govnih.gov

DNA Damage and Repair: Proteins involved in sensing and repairing DNA damage are often upregulated in response to the genotoxic stress induced by these compounds.

Oxidative Stress Response: A significant increase in proteins that combat reactive oxygen species (ROS) is a common finding, reflecting the role of oxidative stress in anthracycline activity. acs.org

Apoptosis and Cell Death: The expression levels of key regulatory proteins in programmed cell death pathways are altered, providing direct evidence of the drug's cytotoxic mechanism. nih.govacs.org

By identifying the specific proteins and protein networks that respond to Cinerubin A treatment, proteomics can uncover novel drug targets, explain mechanisms of drug resistance, and identify potential biomarkers to predict patient response. nih.govacs.org

| Protein Family/Cellular Process | Observed Effect of Anthracycline Treatment | Functional Implication |

|---|---|---|

| Mitochondrial Proteins | Dysregulation of proteins in electron transport chain and metabolism. nih.govnih.gov | Disruption of cellular energy production. |

| Heat Shock Proteins (HSPs) | Upregulation or downregulation depending on the specific HSP and cell type. | Induction of a cellular stress response. |

| Apoptosis Regulators (e.g., Bcl-2 family) | Changes in the expression of pro- and anti-apoptotic proteins. | Initiation of programmed cell death. |